Pelargonidin

描述

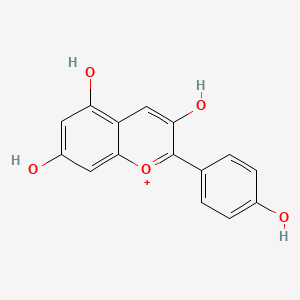

Pelargonidin is a naturally occurring anthocyanidin, a type of plant pigment responsible for the red, orange, and blue colors in many fruits and flowers. It is commonly found in red geraniums, strawberries, raspberries, and blueberries . This compound is known for its antioxidant, anti-inflammatory, antithrombotic, and antidiabetic properties .

准备方法

Synthetic Routes and Reaction Conditions: Pelargonidin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from strawberries using solvents like chloroform and methanol . Another method involves the use of high-speed countercurrent chromatography (HSCCC) combined with high-performance liquid chromatography (HPLC) to isolate this compound from strawberries .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification using techniques like HSCCC and HPLC. The use of nanoliposomes for encapsulation has also been explored to enhance the stability and bioavailability of this compound .

化学反应分析

Redox Reactions and Antioxidant Mechanisms

Pelargonidin’s antioxidant activity stems from its ability to donate electrons or hydrogen atoms to neutralize free radicals.

Key Findings

-

Frontier Molecular Orbital (FMO) Analysis :

The energy gap between this compound’s HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) is 1.85 eV , indicating high electron-donating capacity. The B-ring hydroxyl groups are the primary reactive sites . -

Bond Dissociation Energy (BDE) :

The phenolic hydroxyl BDE of this compound is 78.3 kcal/mol , slightly higher than delphinidin’s 76.8 kcal/mol , suggesting marginally lower radical-scavenging efficiency . -

Active Sites for Radical Scavenging :

this compound preferentially donates hydrogen atoms from its C3 hydroxyl group (B-ring), as identified via density functional theory (DFT) and in vitro assays .

| Parameter | This compound | Delphinidin | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 1.85 | 1.63 | |

| BDE (kcal/mol) | 78.3 | 76.8 | |

| Main Radical Target | OOH∙, DPPH | OOH∙, ABTS⁺ |

Glycosidation and Structural Effects

Glycosidation modifies this compound’s reactivity and bioavailability:

Impact on Antioxidant Activity

-

This compound-3-O-glucoside (Pg3G) exhibits reduced antioxidant capacity compared to the aglycone form due to steric hindrance from the glucose moiety .

-

The HOMO-LUMO gap increases to 1.91 eV in Pg3G, lowering electron-donating efficiency .

Absorption Wavelength Shift

-

Glycosidation shifts λ<sub>max</sub> from 520 nm (this compound) to 516 nm (Pg3G), altering light absorption properties .

Metabolic Reactions

This compound undergoes phase I/II metabolism, influencing its bioavailability:

Phase I Demethylation

-

This compound-3-O-rutinoside (Pg3R) is metabolized to demethylated derivatives (m/z 565.1569) in vivo .

Phase II Glucuronidation

-

Pg3G forms glucuronide conjugates (e.g., Pg3G-monoglucuronide), enhancing water solubility for excretion .

| Metabolite | Plasma Concentration (nM) | Bioavailability |

|---|---|---|

| Pg3R-demethylated | 57.04 ± 23.15 | 1.13% |

| Pg3G-glucuronide | 22.91 ± 8.76 | 0.28% |

| Data from pharmacokinetic studies |

Degradation Pathways

Environmental factors accelerate this compound degradation:

Ultrasound-Induced Degradation

-

Hydroxyl radicals (- OH) degrade this compound-3-glucoside via first-order kinetics (k = 0.021 min<sup>−1</sup>) .

-

Antioxidant capacity (DPPH/FRAP assays) decreases linearly with degradation (R<sup>2</sup> = 0.879) .

Thermal Stability

-

This compound degrades rapidly above 60°C , with half-life reduced by 40% in acidic conditions (pH 3) .

Molecular Interactions with Proteins

This compound inhibits enzymes via hydrogen bonding and hydrophobic interactions:

Hydroxyacyl-Coenzyme A Dehydrogenase (HAD) Inhibition

科学研究应用

Pharmacological Applications

Pelargonidin has been studied for its therapeutic potential in various health conditions, particularly due to its antioxidant properties.

Neuroprotective Effects

Research indicates that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's. A study demonstrated that this compound improved behavioral changes induced by amyloid beta in rats, suggesting its potential to enhance cognitive function by restoring antioxidant capacity in the hippocampus . Additionally, it has shown promise in mitigating Parkinson’s-like behaviors and ischemia-induced apoptosis in animal models .

Antioxidant Properties

This compound exhibits significant free radical scavenging abilities, which contribute to its protective effects against oxidative stress-related conditions. It has been shown to restore the activity of antioxidant enzymes like superoxide dismutase and catalase in diabetic rats, further supporting its role as an antioxidant agent .

Anti-inflammatory and Anticancer Potential

Studies have suggested that this compound possesses anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. Furthermore, it has been investigated for its anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Food Technology Applications

This compound is widely used as a natural food colorant due to its vibrant red hue and stability under various conditions.

Natural Food Coloring Agent

As a natural coloring agent, this compound is favored over synthetic dyes due to its safety profile and health benefits. It is commonly found in products like jams, jellies, and beverages, providing both aesthetic appeal and potential health benefits associated with anthocyanin consumption .

Preservation of Food Quality

Research indicates that this compound can help preserve food quality by acting as an antioxidant, thereby extending shelf life and maintaining sensory attributes . Its ability to inhibit lipid peroxidation makes it a valuable addition to food formulations.

Nanotechnology Applications

Recent advancements have explored the encapsulation of this compound using nanotechnology to enhance its bioavailability and therapeutic efficacy.

Nanoliposomal Delivery Systems

A study investigated this compound-3-O-glucoside encapsulated in pectin-chitosan nanoliposomes for hepatocellular delivery. The results indicated that this delivery system significantly reduced palmitic acid-induced hepatocyte injury compared to free this compound, highlighting the potential of nanotechnology in improving the bioavailability of hydrophilic compounds like this compound .

Case Studies and Research Findings

作用机制

Pelargonidin is one of several anthocyanidins, which include cyanidin, delphinidin, peonidin, petunidin, and malvidin . Compared to these compounds, this compound is unique in its simpler structure, which lacks additional hydroxyl or methoxy groups on the B-ring . This structural simplicity contributes to its distinct color properties and reactivity. For example, delphinidin has three hydroxyl groups on the B-ring, making it more prone to oxidation and giving it a blue color, while this compound, with only one hydroxyl group, appears red .

相似化合物的比较

- Cyanidin

- Delphinidin

- Peonidin

- Petunidin

- Malvidin

Pelargonidin’s unique properties make it a valuable compound for various applications in research and industry.

属性

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-7H,(H3-,16,17,18,19)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFMGWDSJLBXDZ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-04-3 (chloride) | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40861793 | |

| Record name | Pelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pelargonidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7690-51-9 | |

| Record name | Pelargonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7690-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pelargonidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 350 °C | |

| Record name | Pelargonidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。